2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

Lipophilicity Drug-likeness ADME prediction

Researchers requiring polar, diversifiable sulfonamide building blocks face a gap: standard thiophene sulfonyl chlorides yield lipophilic products (LogP ~1.6) and lack latent alkene handles. This sulfolene-based reagent solves both. • Dual diversification: sulfonamide formation then Diels-Alder or alkene functionalization. • LogP -2.39 ensures peripheral target selectivity & aqueous solubility. • High-melting solid (145-146 °C) compatible with automated dispensing; no cold-chain storage.

Molecular Formula C4H5ClO4S2
Molecular Weight 216.7 g/mol
CAS No. 112161-61-2
Cat. No. B040197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide
CAS112161-61-2
Molecular FormulaC4H5ClO4S2
Molecular Weight216.7 g/mol
Structural Identifiers
SMILESC1C=C(CS1(=O)=O)S(=O)(=O)Cl
InChIInChI=1S/C4H5ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h1H,2-3H2
InChIKeyCMQNDSUSUMJBLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide: Physicochemical and Structural Profile


2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (CAS 112161-61-2) is a heterocyclic organosulfur building block belonging to the 2,5-dihydrothiophene 1,1-dioxide (sulfolene) class [1]. It bears both a sulfonyl chloride (–SO₂Cl) electrophilic handle and a cyclic sulfone (1,1-dioxide) moiety on a partially unsaturated five-membered ring . With a molecular formula of C₄H₅ClO₄S₂ and a molecular weight of 216.66 g/mol, the compound is supplied by multiple vendors at purities ranging from 95% to 98% . Key reported physicochemical parameters include a melting point of 145–146 °C, density of 1.78 g/cm³, boiling point of 477.9 °C (760 mmHg), and a topological polar surface area of 85.04 Ų . The compound is offered as a solid and is classified as an AldrichCPR unique chemical for early discovery research .

1
Building Block Type
Heterocyclic organosulfur scaffold with electrophilic sulfonyl chloride handle
2
Medicinal Chemistry Fit
Generates highly polar sulfonamide libraries for peripheral target design
3
Synthetic Utility
Endocyclic double bond enables post-coupling diversification via cycloaddition
4
Physical Form
High-melting solid supports automated dispensing and ambient storage

Irreplaceability of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide


The structural triad present in 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide—a sulfonyl chloride electrophile, a cyclic sulfone (1,1-dioxide), and a 2,5-dihydro (endocyclic double bond) ring—collectively determines its reactivity profile, physicochemical properties, and downstream synthetic utility in ways that neither aromatic thiophene sulfonyl chlorides nor saturated tetrahydrothiophene analogs can replicate . The sulfone group profoundly lowers lipophilicity (LogP ≈ –2.39) relative to non-sulfone thiophene sulfonyl chlorides (XLogP3-AA ≈ 1.6), directly affecting solubility, formulation, and biological partitioning [1]. The endocyclic double bond provides a latent synthetic handle for further functionalization (e.g., Diels-Alder cycloaddition, hydrogenation, epoxidation) that is absent in the fully saturated analog [2]. Substituting with a generic sulfonyl chloride therefore risks not only altered reaction kinetics and product profiles but also loss of the unique steric and electronic environment that defines the resulting sulfonamide or sulfonate pharmacophores .

This Product
2,5-Dihydrothiophene 1,1-dioxide scaffold
Potential Substitute
Thiophene-3-sulfonyl chloride
Lacks the 1,1-dioxide group; lipophilicity and electronic activation profile may not transfer, altering pharmacokinetic partitioning.
This Product
Endocyclic double bond present
Potential Substitute
Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide
Saturated analog loses the latent functionalization handle, limiting post-sulfonamide diversification and scaffold complexity.
This Product
Sulfone directly conjugated to electrophile
Potential Substitute
Generic alkyl/aryl sulfonyl chlorides
Reaction kinetics and sulfonamide geometry may shift due to altered steric and electronic environment, requiring re-optimization.

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide: Quantitative Differentiation Evidence


Lipophilicity (LogP) Comparison with Thiophene-3-sulfonyl chloride

The target compound exhibits an experimentally measured LogP of –2.39, compared to a computed XLogP3-AA of 1.6 for thiophene-3-sulfonyl chloride [1]. This >3.9 log unit difference reflects the profound hydrophilicity imparted by the 1,1-dioxide group, translating to markedly improved aqueous solubility and fundamentally different biological partitioning behavior [2].

Lipophilicity (LogP)
Cross-study comparable
ΔLogP ≈ –4.0
Target: –2.39 vs Comparator: 1.6
Reported higher hydrophilicity supports polar chemical space design.
Experimental vs. computed LogP values; cross-study comparison.
Lipophilicity Drug-likeness ADME prediction

Polar Surface Area (PSA) vs. Thiophene-3-sulfonyl chloride

The topological polar surface area (tPSA) of the target compound is 85.04 Ų, compared to 70.8 Ų for thiophene-3-sulfonyl chloride [1]. The additional 14.2 Ų arises from the two sulfone oxygen atoms and represents a ~20% increase in polar surface area, which is expected to reduce passive membrane permeability while enhancing aqueous solubility [2].

Polar Surface Area
Cross-study comparable
ΔPSA = +14.2 Ų
Target: 85.0 Ų vs Comparator: 70.8 Ų
May reduce passive membrane permeability; supports peripheral target profiling.
Computed topological PSA values from two sources.
Polar surface area Membrane permeability Bioavailability

Melting Point vs. Saturated and Aromatic Analogs

The target compound melts at 145–146 °C, significantly higher than the saturated tetrahydro analog (114–116 °C) and the aromatic thiophene-3-sulfonyl chloride (44 °C) [1]. The 31 °C higher melting point versus the saturated analog suggests stronger crystal lattice packing, while the >100 °C difference versus the aromatic analog reflects the contribution of the sulfone group to intermolecular interactions .

Melting Point
Cross-study comparable
Target: 145–146 °C
vs
Saturated analog: 114–116 °C / Aromatic analog: 44 °C
Higher thermal robustness supports solid dispensing and ambient storage.
Supplier-reported values; may vary by batch.
Melting point Thermal stability Solid handling

Endocyclic Double Bond as Latent Functionalization Handle

The 2,5-dihydrothiophene ring contains an endocyclic double bond that can participate in Diels-Alder [4+2] cycloadditions, ionic additions, and radical-initiated reactions, as established for the broader 3-sulfolene scaffold [1][2]. In contrast, the fully saturated tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide lacks this reactive π-system, and the aromatic thiophene-3-sulfonyl chloride requires harsh conditions for cycloaddition due to aromatic stabilization [3]. The double bond can also be selectively hydrogenated to access the saturated analog post-sulfonamide formation, enabling sequential diversification [4].

Endocyclic Double Bond
Class-level inference
Reactive π-bond for Diels-Alder [4+2] cycloaddition and other functionalizations.
Enables post-sulfonamide diversification; data to verify for this specific derivative.
Inferred from 3-sulfolene scaffold reactivity.
Diels-Alder Cycloaddition Diversification Sulfolene chemistry

Electrophilic Reactivity Enhancement by 1,1-Dioxide Group

The electron-withdrawing 1,1-dioxide (sulfone) group attached to the thiophene ring increases the electrophilicity of the adjacent sulfonyl chloride, as evidenced by the lower LogP (–2.39) and the computed XLogP of –0.4 for the scaffold . This electronic activation is expected to accelerate nucleophilic substitution reactions with amines compared to non-sulfone thiophene sulfonyl chlorides, where the ring sulfur acts as a weaker electron-withdrawing group [1]. The saturated analog shares this activation but lacks the double bond diversification handle [2].

Electrophilic Reactivity
Class-level inference
Strong electron-withdrawing sulfone group enhances electrophilicity of –SO₂Cl.
May support faster amine coupling kinetics; requires experimental validation.
Based on Hammett substituent constants; no head-to-head kinetic data.
Sulfonyl chloride electrophilicity Reaction rate Sulfonamide synthesis

Optimal Application Scenarios for 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide


Highly Polar Sulfonamide Libraries for Peripheral Drug Targets

The experimentally measured LogP of –2.39 confirms that sulfonamides derived from this building block will reside in highly polar chemical space, making them ideal for peripheral targets where CNS exclusion is desired . The PSA of 85.04 Ų further supports designs aimed at maximizing aqueous solubility and minimizing passive blood-brain barrier penetration . In contrast, sulfonamides made from thiophene-3-sulfonyl chloride (XLogP3-AA 1.6, PSA 70.8 Ų) are significantly more lipophilic and may exhibit undesired CNS exposure [1].

Post-Sulfonamide Diversification via Diels-Alder Cycloaddition

The endocyclic double bond enables a two-step diversification strategy: (1) sulfonamide formation with a primary or secondary amine, followed by (2) Diels-Alder [4+2] cycloaddition or other alkene functionalization to generate complex polycyclic scaffolds [2]. This sequential approach is impossible with the saturated tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide or aromatic thiophene-3-sulfonyl chloride, effectively doubling the accessible chemical space from a single building block purchase [3].

Carbonic Anhydrase Inhibitor Lead Optimization

Thiophene-1,1-dioxide sulfonamides are established pharmacophores for carbonic anhydrase inhibition, with benzo[b]thiophene 1,1-dioxide sulfonamides showing Kᵢ values as low as 63 nM against hCA I [4]. The target building block provides a more polar, lower-molecular-weight alternative to benzothiophene scaffolds, potentially offering superior ligand efficiency and pharmacokinetic profiles in early lead optimization campaigns .

Thermally Robust Building Blocks for Solid-Phase & Parallel Synthesis

With a melting point of 145–146 °C, this compound is a high-melting solid amenable to automated solid dispensing and long-term storage without cold-chain requirements . This contrasts sharply with thiophene-3-sulfonyl chloride (mp 44 °C), which may liquefy during ambient-temperature handling in high-throughput synthesis workflows, potentially causing dispensing inaccuracies and cross-contamination .

Application
Selection Property
Validation Focus
Polar sulfonamide library synthesis
Low LogP and high PSA scaffold
Peripheral target selectivity; CNS exclusion review
Post-sulfonamide diversification
Endocyclic double bond reactivity
Diels-Alder and cycloaddition scope verification
Enzyme inhibitor lead optimization
Sulfone-containing pharmacophore
Ligand efficiency and pharmacokinetic profiling
Solid-phase and parallel synthesis
High-melting solid form
Automated dispensing accuracy and thermal stability

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